molecular formula CH2BF3IK B1343612 Potassium trifluoro(iodomethyl)borate CAS No. 888711-47-5

Potassium trifluoro(iodomethyl)borate

Cat. No. B1343612
M. Wt: 247.84 g/mol
InChI Key: WQJVWRYIXQXISQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(iodomethyl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are characterized by their stability and reactivity, which make them valuable in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . The presence of the trifluoroborate group in these compounds imparts unique physical and chemical properties that are exploited in various chemical transformations 10.

Synthesis Analysis

The synthesis of potassium trifluoro(iodomethyl)borate

Scientific Research Applications

1. Improving Transformations Through Organotrifluoroborates

  • Summary of Application: Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents .
  • Methods of Application: Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
  • Results or Outcomes: They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

2. Structural Analysis of Potassium Borate Solutions

  • Summary of Application: This research focuses on the interactions between B(OH)3 boric acid molecules, B(OH)4− metaborate ions, water molecules, and potassium cations in borate solutions .
  • Methods of Application: H/D isotopic substitution neutron diffraction was combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations .
  • Results or Outcomes: The results show that the solute ions and molecules have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .

3. Synthesis of Functionalized Ethyltrifluoroborates

  • Summary of Application: Organotrifluoroborate is involved in the synthesis of functionalized ethyltrifluoroborates .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Synthesis of Alkyltrifluoroborates

  • Summary of Application: Potassium alkyltrifluoroborate synthesis is a method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
  • Methods of Application: Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Oxa-Matteson Reaction

  • Summary of Application: An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .

6. Suzuki-Miyaura Cross-Coupling Reactions

  • Summary of Application: Organotrifluoroborate is involved in Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

7. Decarboxylative Borylation

  • Summary of Application: An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
  • Methods of Application: A catalytic cycle involving alkyl radical reaction with base-activated diboron species has been proposed .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

8. Hydroboration of Alkenes

  • Summary of Application: Activated pyridine borane complexes (Py·BH2X) are capable of hydroborating alkenes at room temperature .
  • Methods of Application: Hydroboration of alkynes with Py·BH2I selectively affords the monoadducts .
  • Results or Outcomes: The preparation of synthetically useful potassium alkyltrifluoroborate salts is described .

9. β-Boration of α,β-Unsaturated Carbonyl Compounds

  • Summary of Application: A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives .
  • Methods of Application: Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

Potassium trifluoro(iodomethyl)borate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Potassium trifluoro(iodomethyl)borate and other organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They represent stable reservoirs for their more reactive counterparts and often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols . The future research directions could involve exploring new synthetic methods and applications of these reagents.

properties

IUPAC Name

potassium;trifluoro(iodomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVWRYIXQXISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CI)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635474
Record name Potassium trifluoro(iodomethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(iodomethyl)borate

CAS RN

888711-47-5
Record name Potassium trifluoro(iodomethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (Iodomethyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
N Darmawan, CH Yang, M Mauro, R Fröhlich… - Journal of Materials …, 2014 - pubs.rsc.org
We report on a series of blue and deep-blue emitting zwitterionic iridium(III) complexes, consisting formally of a cationic Ir centre and a N,N′-heteroaromatic (N^N) ligand bearing …
Number of citations: 39 pubs.rsc.org
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

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